![molecular formula C15H21NO2 B5638357 2-(FURAN-2-CARBONYL)-2-AZASPIRO[5.5]UNDECANE](/img/structure/B5638357.png)
2-(FURAN-2-CARBONYL)-2-AZASPIRO[5.5]UNDECANE
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Overview
Description
2-(FURAN-2-CARBONYL)-2-AZASPIRO[55]UNDECANE is a complex organic compound characterized by a spirocyclic structure containing a furan ring and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-CARBONYL)-2-AZASPIRO[5.5]UNDECANE typically involves the formation of the spirocyclic core followed by the introduction of the furan-2-carbonyl group. One common method involves the reaction of a suitable azaspiro precursor with furan-2-carboxylic acid under specific conditions. The reaction may require catalysts such as copper(II) bromide and may proceed through a conjugate addition mechanism .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(FURAN-2-CARBONYL)-2-AZASPIRO[5.5]UNDECANE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can modify the carbonyl group, potentially leading to alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(FURAN-2-CARBONYL)-2-AZASPIRO[5.5]UNDECANE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which 2-(FURAN-2-CARBONYL)-2-AZASPIRO[5.5]UNDECANE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and the spirocyclic structure contribute to its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Similar spirocyclic structure but with different functional groups.
2,5-Furandicarboxylic Acid: Shares the furan ring but differs in the overall structure and functional groups.
Uniqueness
2-(FURAN-2-CARBONYL)-2-AZASPIRO[5.5]UNDECANE is unique due to its combination of a furan ring and an azaspiro moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-azaspiro[5.5]undecan-2-yl(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-14(13-6-4-11-18-13)16-10-5-9-15(12-16)7-2-1-3-8-15/h4,6,11H,1-3,5,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYRSDIZXSVIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCN(C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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